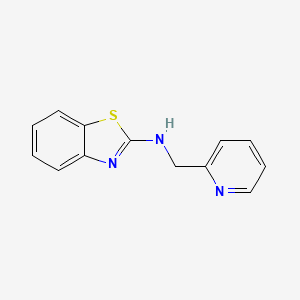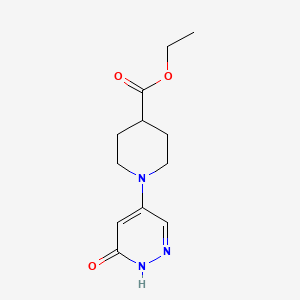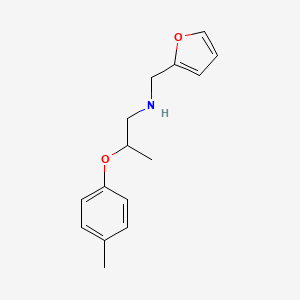
N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine
Descripción general
Descripción
N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine, also known as N-FMPP, is a synthetic amine compound that has been extensively studied for its potential therapeutic applications in the fields of drug discovery, medical research, and laboratory experiments.
Aplicaciones Científicas De Investigación
N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine has been studied extensively in the fields of drug discovery and medical research. It has been found to possess a variety of pharmacological activities, including anticonvulsant, anti-inflammatory, and analgesic effects. In addition, it has been used in laboratory experiments as a potential therapeutic agent for the treatment of certain diseases, such as diabetes, obesity, and cancer.
Mecanismo De Acción
N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine is believed to exert its pharmacological effects by binding to specific receptors in the brain and other organs. It is thought to act as an agonist at the 5-HT3 and 5-HT4 receptors, and as an antagonist at the 5-HT1A and 5-HT2A receptors. These receptor interactions are believed to be responsible for its anticonvulsant, anti-inflammatory, and analgesic effects.
Biochemical and Physiological Effects
This compound has been found to modulate the activity of various enzymes, such as acetylcholinesterase, monoamine oxidase, and cytochrome P450. It has also been found to reduce the levels of certain neurotransmitters, such as serotonin, dopamine, and norepinephrine. In addition, it has been found to possess anti-inflammatory, analgesic, and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine has several advantages for use in laboratory experiments, including its low cost and ease of synthesis. It is also relatively stable and has a long shelf-life. However, it has several limitations, including its low solubility in water and its potential to interact with other compounds.
Direcciones Futuras
N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine has a wide range of potential applications in the fields of drug discovery and medical research. Future research could focus on further elucidating its mechanism of action, exploring its therapeutic potential for various diseases, and developing new synthesis methods. In addition, it could be further investigated for its potential applications in other fields, such as agriculture and industrial chemistry.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-12-5-7-14(8-6-12)18-13(2)10-16-11-15-4-3-9-17-15/h3-9,13,16H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLASZPDVMEHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)CNCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




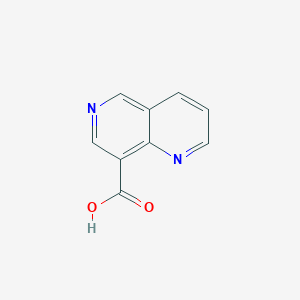

![3-{2-[4-(Trifluoromethyl)piperidino]ethyl}benzenecarbaldehyde](/img/structure/B1389271.png)
![3-Chloro-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B1389272.png)
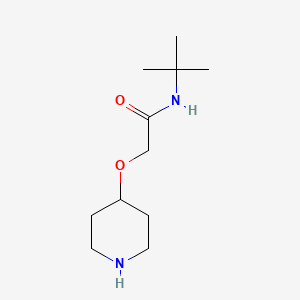
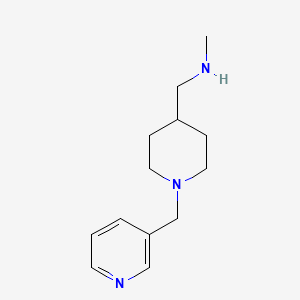
![2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1389277.png)
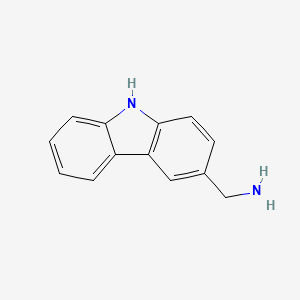
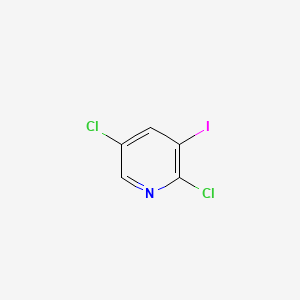
![N-cyclopropyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1389286.png)
